2,4,6-Trichlorobenzaldehyde
Overview
Description
2,4,6-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-Trichlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2,4,6-Trichlorobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,4,6-Trichlorobenzoic acid.
Reduction: 2,4,6-Trichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichlorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 4-Chlorobenzaldehyde
Comparison
2,4,6-Trichlorobenzaldehyde is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to 2,3,6-Trichlorobenzaldehyde, it has different steric and electronic effects, leading to variations in reactivity and applications. Similarly, 2,4-Dichlorobenzaldehyde and 4-Chlorobenzaldehyde have fewer chlorine atoms, resulting in different chemical behaviors and uses.
Properties
IUPAC Name |
2,4,6-trichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFSYIOOAAYYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415657 | |
Record name | 2,4,6-trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24473-00-5 | |
Record name | 2,4,6-trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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